MTDH-SND1 blocker 1

Structural Biology Medicinal Chemistry Protein-Protein Interaction

Reproducible in vivo pharmacology requires validated chemical probes. MTDH-SND1 Blocker 1 (C26-A6) solves the lack of structurally characterized MTDH-SND1 inhibitors. • Co-crystal structure with SND1 at 2.7Å for structure-guided design • Defined dosing: 15 mg/kg/d i.v. across multiple TNBC models (PyMT, PDX, SCP28) • Published synergy: paclitaxel + anti-PD-1; genetic validation in Mtdh/Snd1 KO cells Ideal for metastasis models, combination therapy studies, and lead optimization campaigns.

Molecular Formula C14H13ClN4O3S
Molecular Weight 352.8 g/mol
Cat. No. B12386126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTDH-SND1 blocker 1
Molecular FormulaC14H13ClN4O3S
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESCC1=NN2C=CC=C(C2=N1)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C14H13ClN4O3S/c1-9-16-14-11(4-3-7-19(14)17-9)18-23(20,21)13-8-10(15)5-6-12(13)22-2/h3-8,18H,1-2H3
InChIKeyHLRMNXITZQAUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTDH-SND1 Blocker 1 (C26-A6) Overview


MTDH-SND1 blocker 1, also known as C26-A6 (CAS 1341030-00-9), is a small-molecule inhibitor of the protein-protein interaction (PPI) between metadherin (MTDH) and staphylococcal nuclease domain-containing protein 1 (SND1) [1]. It belongs to the benzenesulfonamide class with a molecular formula of C14H13ClN4O3S and a molecular weight of 352.80 g/mol . The compound disrupts the MTDH-SND1 complex by binding to a specific pocket on SND1, an interaction validated by co-crystal structure determination at 2.7 Å resolution [1]. MTDH-SND1 blocker 1 has demonstrated tumor growth and metastasis suppression in preclinical triple-negative breast cancer (TNBC) models, as well as synergy with chemotherapy and immunotherapy [1].

MTDH-SND1 PPI disruption probe (co-crystal validated)
Supports TNBC model-response and metastasis studies
Reported combination assay context with chemo- and immuno-agents

MTDH-SND1 Blocker 1: Why It Cannot Be Substituted


Although multiple small-molecule MTDH-SND1 PPI inhibitors have been reported, including compound C19 (MTDH-SND1 blocker 2), they are not interchangeable due to distinct binding mechanisms, differential in vivo pharmacology, and divergent combination therapy potential [1][2]. C19 demonstrates higher potency in cell-free PPI assays (IC50 = 487 nM) but its in vivo characterization is limited to general xenograft tumor growth inhibition without detailed dosing or combination data [1]. In contrast, MTDH-SND1 blocker 1 (C26-A6) possesses a co-crystal-validated binding mode, has been extensively evaluated in multiple orthotopic and metastatic TNBC models at a defined dose (15 mg/kg/d i.v.), and exhibits documented synergy with both paclitaxel and anti-PD-1 immunotherapy [2][3]. Simply substituting C26-A6 with C19 would forfeit the structural validation, the established in vivo protocol reproducibility, and the combination therapy rationale—critical factors for scientific decision-making and procurement.

Binding mode C26-A6 has co-crystal-validated SND1 interaction; alternative inhibitors may lack atomic-level binding data, limiting structure-guided optimization.
In vivo protocol C26-A6 has a defined in vivo dosing protocol across multiple TNBC models; comparator dosing parameters are incomplete, potentially affecting protocol reproducibility.
Combination evidence Synergy with paclitaxel and anti-PD-1 documented for C26-A6; alternative MTDH-SND1 inhibitors lack published combination data, leaving synergy potential unknown.

MTDH-SND1 Blocker 1 Differentiation Evidence


Co-Crystal Structure Validation

MTDH-SND1 blocker 1 (C26-A6) has a co-crystal structure with SND1 solved at 2.7 Å resolution, revealing atomic-level details of its binding to a pocket defined by residues Arg255, His279, Asn281, Arg259, Ile284, Leu287, and Leu256 [1]. This pocket is the same region occupied by the W401 residue of MTDH, confirming a competitive disruption mechanism [1]. In contrast, the comparator C19 (MTDH-SND1 blocker 2) demonstrates SND1 binding with a Kd of 279 ± 17 nM but lacks reported co-crystal structural validation [2]. The absence of atomic-resolution binding data for C19 limits its utility in structure-guided optimization and target engagement confidence.

Structural validation
Reported
C26-A6: Co-crystal with SND1 at 2.7 Å resolution
C19: No co-crystal; SND1 Kd = 279 nM
Difference: Atomic-level binding mode defined vs absent
Supports structure-guided optimization context
Comparator lacks structural data for rational design
Structural Biology Medicinal Chemistry Protein-Protein Interaction

Defined Dosing Regimen and Metastasis Suppression

MTDH-SND1 blocker 1 (C26-A6) has been rigorously evaluated in vivo at a defined dose of 15 mg/kg/d administered intravenously, 5 days per week, demonstrating significant suppression of tumor growth and metastasis in multiple TNBC models, including the PyMT transgenic model, patient-derived xenografts (PDX, HCI-001), and the SCP28 model [1]. The comparator C19 exhibits "promising tumor growth inhibition in the xenograft model" but no specific dose, regimen, or metastasis endpoint data are reported [2]. This lack of quantitative in vivo parameters for C19 makes protocol replication and cross-study comparison challenging.

In vivo protocol
Reported
C26-A6: 15 mg/kg/d i.v., 5d/wk; tumor growth and metastasis suppression in PyMT, PDX, SCP28 models
C19: "Promising tumor growth inhibition in xenograft model" (no dose specified)
Difference: Fully defined protocol vs incomplete data
Supports model-response reproducibility
Protocol replication possible for target compound only
In Vivo Pharmacology Breast Cancer Metastasis

Synergy with Paclitaxel and Anti-PD-1

MTDH-SND1 blocker 1 (C26-A6) demonstrates statistically significant synergy with both paclitaxel and anti-PD-1 immunotherapy in metastatic breast cancer models [1][2]. In the 4T1 lung metastasis model, C26-A6 (15 mg/kg/d i.v.) combined with paclitaxel significantly reduced metastatic burden compared to either agent alone and conferred the highest survival rate [1]. Similarly, combination with anti-PD-1 (200 μg/mouse i.p.) enhanced tumor antigen presentation and T cell infiltration, resulting in improved metastatic control [2]. The comparator C19 has not been evaluated in combination therapy settings; its potential for synergistic application remains unknown.

Combination response
Class-level
C26-A6 + paclitaxel: reduced lung metastasis, improved survival in 4T1 model
C26-A6 + anti-PD-1: enhanced tumor antigen presentation and T cell infiltration
C19: No combination data
Difference: Synergy documented vs unknown
Supports combination assay context
Combination endpoints reported for C26-A6 only
Combination Therapy Immuno-Oncology Chemotherapy

Target Engagement Validated by Genetic Knockout

MTDH-SND1 blocker 1 (C26-A6) exhibits strict on-target activity: its inhibitory effects on tumor sphere formation (IC50 < 200 μM) are completely abrogated in Mtdh knockout or Snd1 knockdown cells, confirming that efficacy is entirely dependent on the MTDH-SND1 complex [1]. The comparator C19 induces SND1 degradation and downregulates downstream signaling, but its dependence on intact MTDH-SND1 complex has not been evaluated in genetic knockout models [2]. While C19's degradation mechanism is intriguing, C26-A6's validated on-target engagement provides higher confidence for studies aimed at probing MTDH-SND1-specific biology.

Target engagement
Reported
C26-A6: Tumor sphere IC50 <200 µM; activity lost in Mtdh KO or Snd1 KD cells
C19: Induces SND1 degradation; not tested in Mtdh KO/Snd1 KD models
Difference: Genetically validated on-target activity vs not tested
Supports target-specific mechanism interpretation
Genetic validation reduces off-target uncertainty
Target Validation Selectivity Genetic Knockout

MTDH-SND1 Blocker 1 Applications


Structure-Based Drug Design and Optimization

MTDH-SND1 blocker 1 is uniquely suited for structure-guided medicinal chemistry campaigns due to its co-crystal structure with SND1 at 2.7 Å resolution [1]. This atomic-level binding information enables rational design of analogs with improved potency or selectivity, a capability not available for other MTDH-SND1 inhibitors like C19 that lack structural data . Procurement of C26-A6 is recommended for laboratories performing fragment-based screening, in silico docking validation, or lead optimization.

Preclinical Metastatic TNBC Efficacy with Defined Protocols

For researchers establishing new in vivo TNBC metastasis models or seeking reproducible dosing protocols, MTDH-SND1 blocker 1 offers the most comprehensively characterized regimen: 15 mg/kg/d i.v., 5 days per week, with documented efficacy across multiple models (PyMT, PDX HCI-001, SCP28) [1]. The comparator C19 lacks detailed in vivo dosing parameters, making C26-A6 the preferred choice for studies requiring cross-laboratory reproducibility and protocol standardization [2].

Combination Therapy with Chemotherapy or Immunotherapy

MTDH-SND1 blocker 1 is the only MTDH-SND1 PPI inhibitor with published combination synergy data—both with paclitaxel and anti-PD-1 immunotherapy [1]. These established combination paradigms make C26-A6 the logical selection for studies exploring: (1) chemo-sensitization mechanisms in metastatic breast cancer, (2) enhancement of tumor antigen presentation and T cell infiltration, or (3) overcoming resistance to immune checkpoint blockade [1].

Genetically Validated Target Engagement Studies

For investigations aiming to dissect the specific biological functions of the MTDH-SND1 complex, MTDH-SND1 blocker 1 provides a critical advantage: its activity is completely abolished in Mtdh knockout or Snd1 knockdown cells, confirming exclusive dependence on the target complex [1]. This genetic validation is essential for interpreting phenotypic outcomes and distinguishing on-target from off-target effects. C19, while active in vitro, has not undergone similar genetic validation, introducing interpretative uncertainty [2].

Application
Selection Property
Validation Focus
Structure-based optimization studies
Co-crystal-validated SND1 binding mode
Structure-guided docking and analog design
TNBC metastasis model studies
Defined in vivo dosing protocol
Model-response reproducibility and protocol transfer
Combination response studies
Documented synergy with standard agents
Combination endpoint characterization
Target mechanism validation studies
Genetic knockout-validated target engagement
On-target vs off-target effect interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MTDH-SND1 blocker 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.